molecular formula C14H10N2O3S B6421949 N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide CAS No. 622355-37-7

N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No. B6421949
CAS RN: 622355-37-7
M. Wt: 286.31 g/mol
InChI Key: HQDQPHGBQIPTCG-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide (MOTC) is a synthetic organic compound that has been studied for its various applications in scientific research. It is a derivative of isothiochromene, a heterocyclic compound that is composed of a sulfur atom and a nitrogen atom. MOTC has been found to have a variety of biochemical and physiological effects on cells, and it has been used in a variety of laboratory experiments.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide has been used in a variety of scientific research applications. It has been used as a tool to study the mechanism of action of various drugs and to study the biochemical and physiological effects of various drugs on cells. It has also been used to study the effects of various environmental agents, such as ultraviolet light, on cells. In addition, N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide has been used to study the effects of various hormones on cells, and it has been used to study the effects of various drugs on the immune system.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide is not fully understood. However, it is believed that N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide binds to certain receptors on the surface of cells, which leads to the activation of various signaling pathways. This activation of signaling pathways leads to the activation of various biochemical and physiological processes, such as the release of hormones, the production of proteins, and the activation of various metabolic pathways.
Biochemical and Physiological Effects
N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide has been found to have a variety of biochemical and physiological effects on cells. It has been found to activate various signaling pathways, which leads to the activation of various biochemical and physiological processes. For example, N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide has been found to activate the production of various proteins, such as cytokines and chemokines. In addition, N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide has been found to activate various metabolic pathways, such as the production of adenosine triphosphate (ATP).

Advantages and Limitations for Lab Experiments

N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage of N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide is that it is relatively easy to synthesize in the laboratory. In addition, N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide is relatively stable, which makes it suitable for use in experiments that require long-term storage. However, one limitation of N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide is that it is not as potent as some other compounds, which means that it may not be suitable for use in experiments that require very high concentrations of a compound.

Future Directions

There are several potential future directions for the use of N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide in scientific research. One potential direction is to use N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide to study the effects of various environmental agents, such as ultraviolet light, on cells. In addition, N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide could be used to study the effects of various hormones on cells, as well as the effects of various drugs on the immune system. Finally, N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide could be used to study the mechanism of action of various drugs and to study the biochemical and physiological effects of various drugs on cells.

Synthesis Methods

N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide is synthesized through a five-step process. The first step involves the reaction of 1,2-oxazol-3-yl chloride and 5-methyl-1H-isothiochromene-3-carboxylic acid in the presence of a base such as sodium hydroxide. The second step involves the reaction of the product of the first step with a base such as sodium hydroxide. The third step involves the reaction of the product of the second step with a nucleophilic reagent such as ethylenediamine. The fourth step involves the reaction of the product of the third step with a nucleophilic reagent such as sodium borohydride. The fifth and final step involves the reaction of the product of the fourth step with an acid such as hydrochloric acid.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-oxoisothiochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c1-8-6-12(16-19-8)15-13(17)11-7-9-4-2-3-5-10(9)14(18)20-11/h2-7H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDQPHGBQIPTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351432
Record name 1H-2-Benzothiopyran-3-carboxamide, N-(5-methyl-3-isoxazolyl)-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-2-Benzothiopyran-3-carboxamide, N-(5-methyl-3-isoxazolyl)-1-oxo-

CAS RN

622355-37-7
Record name 1H-2-Benzothiopyran-3-carboxamide, N-(5-methyl-3-isoxazolyl)-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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